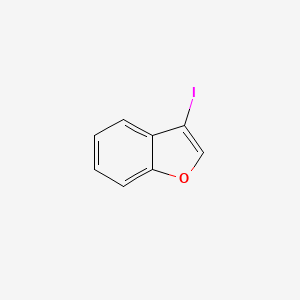

3-Iodobenzofuran

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C8H5IO |

|---|---|

Molekulargewicht |

244.03 g/mol |

IUPAC-Name |

3-iodo-1-benzofuran |

InChI |

InChI=1S/C8H5IO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H |

InChI-Schlüssel |

NMHAXIUYWNZZIF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CO2)I |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 3 Iodobenzofuran

Electrophilic Cyclization Strategies

Electrophilic cyclization offers a direct route to form the benzofuran (B130515) core with an iodine atom precisely positioned at the 3-position. These methods often involve the generation of an electrophilic iodine species that attacks an appropriately functionalized precursor.

Palladium/Copper-Catalyzed Cross-Coupling and Subsequent Electrophilic Cyclization of o-Iodoanisoles with Terminal Alkynes

This strategy leverages palladium and copper catalysis to first form a carbon-carbon bond between an ortho-iodoanisole and a terminal alkyne, creating an ortho-alkynylanisole intermediate. This intermediate is then subjected to electrophilic cyclization, often using reagents like iodine monochloride (ICl) or molecular iodine (I₂), to yield the 3-iodobenzofuran. This approach allows for the introduction of diverse substituents at various positions of the benzofuran ring through the choice of starting materials. Research indicates that this method can prepare this compound derivatives in good to excellent yields under mild conditions researchgate.netnih.govorganic-chemistry.org. The ortho-alkynylanisoles are prepared via Sonogashira cross-coupling, and subsequent cyclization with ICl in dichloromethane (B109758) at ambient temperature has been shown to be effective nih.gov.

Table 1: Palladium/Copper-Catalyzed Synthesis of 3-Iodobenzofurans via o-Iodoanisoles and Terminal Alkynes

| Starting Materials | Catalyst System | Cyclization Reagent | Conditions | Typical Yield | Reference |

| o-Iodoanisoles and Terminal Alkynes | Pd/Cu catalyzed coupling | ICl | Ambient temperature, CH₂Cl₂ | Good to excellent | researchgate.netnih.gov |

| o-Iodoanisoles and Terminal Alkynes | Pd/Cu catalyzed coupling | I₂ | Mild conditions | Good to excellent | organic-chemistry.org |

| o-Iodoanisoles and Terminal Alkynes | Pd/Cu catalyzed coupling | I₂, PhSeCl, p-O₂NC₆H₄SCl | Mild conditions | Good to excellent | organic-chemistry.org |

Electrophilic Iodocyclization of Methoxy-Containing Alkynes using ICl

A direct application of electrophilic iodocyclization involves the use of iodine monochloride (ICl) to cyclize methoxy-containing alkynes. This method is particularly effective for generating variously substituted iodobenzofuran derivatives. The reaction typically proceeds efficiently within 1-2 hours at ambient temperature in solvents like dichloromethane, yielding the desired products in good to excellent yields researchgate.netnih.gov.

Electrophilic Iodocyclization of 2-Iodo-2-alken-1-ones

This strategy involves the electrophilic iodocyclization of 2-iodo-2-alken-1-ones. This method has been employed to synthesize key 3-iodofuran intermediates, which can then be further elaborated through palladium-catalyzed cross-coupling reactions to create diverse libraries of substituted furans researchgate.net. The reaction conditions are reported to be mild, leading to good to excellent yields.

Solventless Electrophilic Cyclization via Mechanochemical Approaches

Mechanochemistry offers an environmentally friendly alternative for the synthesis of 3-iodobenzofurans. By employing solventless ball milling techniques, the electrophilic cyclization of 2-(arylethynyl)anisoles with iodine can be achieved. This approach provides 3-iodobenzofurans in the absence of solvents, with equimolar amounts of iodine being sufficient for good yields. The reaction conditions are mild, and various functional groups are tolerated. Yields ranging from 30% to 83% have been reported, with generally short reaction times and mild milling conditions researchgate.netacs.orgcolab.ws.

Table 2: Mechanochemical Synthesis of 3-Iodobenzofurans

| Starting Material | Reagent | Conditions | Typical Yield | Reference |

| 2-(Arylethynyl)anisoles | I₂ | Solventless ball milling | 30% - 83% | researchgate.netacs.orgcolab.ws |

| 2-(Arylethynyl)anisoles | I₂ | Solventless milling | Good | researchgate.net |

Alternative and Cascade Synthesis Approaches

Beyond direct electrophilic cyclization, other methods, including transformations of existing iodinated benzofurans, also contribute to the synthesis of this compound derivatives.

Halogen Dance Reactions: Transformation from 2-Iodobenzofuran (B1590796)

The "halogen dance" reaction provides a route to isomerize halogen atoms on aromatic or heteroaromatic systems. Specifically, 2-iodobenzofuran can be transformed into this compound through a halogen dance mechanism. This typically involves treatment with a strong base, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP), followed by trapping with an electrophile. When 2-iodobenzofuran is treated sequentially with LTMP and an aldehyde, the 2-substituted this compound, resulting from the halogen dance, is often the sole isolated product sciprofiles.comresearchgate.netresearchgate.netscispace.comuniv-rennes.fr. This methodology allows for the introduction of a substituent at the 2-position while migrating the iodine to the 3-position.

Table 3: Halogen Dance Reaction for this compound Synthesis

| Starting Material | Reagents | Conditions | Product Type | Reference |

| 2-Iodobenzofuran | Lithium 2,2,6,6-tetramethylpiperidide (LTMP), Aldehyde | THF, -50 °C, sequential addition | 2-Substituted this compound | sciprofiles.comresearchgate.netresearchgate.net |

| 2-Iodobenzofuran | Lithium 2,2,6,6-tetramethylpiperidide (LTMP), Aldehyde | THF, −50 °C | 2-Substituted this compound | scispace.comuniv-rennes.fr |

Compound List:

this compound

o-Iodoanisoles

Terminal Alkynes

2-Iodo-2-alken-1-ones

2-(Arylethynyl)anisoles

2-Iodobenzofuran

2-Substituted this compound

Reactivity and Functionalization of 3 Iodobenzofuran

Palladium-Mediated Cross-Coupling Reactions

Palladium catalysts are highly effective in mediating the formation of new carbon-carbon and carbon-heteroatom bonds at the C3 position of 3-iodobenzofuran. A variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, carbonylative Suzuki, carboalkoxylation, and aminocarbonylation, have been successfully employed to functionalize this heterocycle. These reactions provide access to a diverse library of substituted benzofurans, which are of significant interest in medicinal chemistry and materials science. researchgate.net

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, typically arylboronic acids. This reaction facilitates the synthesis of 3-arylbenzofurans, a structural motif present in many biologically active compounds. The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid. A range of palladium catalysts and reaction conditions have been developed to achieve high yields and accommodate a broad substrate scope. researchgate.netmdpi.com

Recent research has focused on the development of more sustainable and efficient catalytic systems. For instance, a silica-supported pyridinium (B92312) ionic liquid-based heterogeneous catalyst has been successfully used for the Suzuki coupling of 3-iodo-2-phenylbenzofuran with various arylboronic acids. This system offers the advantages of being phosphine-free and reusable, with minimal palladium leaching. researchgate.net The reactions typically proceed in moderate to high yields, accommodating both electron-rich and electron-poor arylboronic acids. researchgate.net

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 92 |

| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | 88 |

| 4 | 3-Thienylboronic acid | Silica-supported Pd | K₂CO₃ | DMF | 110 | 85 |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the direct introduction of an alkyne moiety at the C3 position of the benzofuran (B130515) ring through the reaction of this compound with a terminal alkyne. researchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org The resulting 3-alkynylbenzofurans are valuable intermediates for the synthesis of more complex molecules and have applications in materials science.

The scope of the Sonogashira coupling is broad, allowing for the use of both aromatic and aliphatic terminal alkynes. researchgate.net Similar to the Suzuki-Miyaura coupling, efforts have been made to develop more environmentally friendly and efficient catalytic systems. A notable example is the use of a heterogeneous, phosphine-free, and copper-free silica-supported palladium catalyst, which has demonstrated high efficiency in the coupling of 3-iodo-2-phenylbenzofuran with various terminal alkynes. researchgate.net

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 94 |

| 2 | 1-Heptyne | Pd(OAc)₂/PPh₃/CuI | i-Pr₂NEt | DMF | 60 | 89 |

| 3 | Ethynylferrocene | Silica-supported Pd | KOAc | DMF | 80 | 91 |

| 4 | Trimethylsilylacetylene | Pd(dppf)Cl₂/CuI | DBU | Toluene | 70 | 85 |

Heck Coupling for Alkenylation

The Heck coupling reaction provides a means to introduce an alkenyl substituent at the C3 position of this compound by reacting it with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a versatile tool for the formation of a new carbon-carbon double bond with high stereoselectivity, typically favoring the E-isomer. organic-chemistry.org The products, 3-alkenylbenzofurans, are useful building blocks in organic synthesis.

The reaction conditions for the Heck coupling can be tailored to accommodate a variety of alkenes, including acrylates, styrenes, and other vinyl derivatives. The choice of catalyst, ligand, base, and solvent plays a crucial role in the efficiency and selectivity of the reaction.

| Entry | Alkene | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 85 |

| 2 | n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | 90 |

| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | 78 |

| 4 | 4-Vinylpyridine | Pd(OAc)₂/P(o-tol)₃ | i-Pr₂NEt | Dioxane | 110 | 82 |

Carbonylative Suzuki Coupling

The carbonylative Suzuki coupling is a three-component reaction involving this compound, an organoboronic acid, and carbon monoxide. nih.gov This reaction, catalyzed by a palladium complex, leads to the formation of 3-aroylbenzofurans, which are a class of ketones with potential applications in medicinal chemistry. The reaction proceeds through the insertion of carbon monoxide into the palladium-aryl bond, followed by coupling with the organoboronic acid. organic-chemistry.org

This method provides a direct route to unsymmetrical biaryl ketones. nih.gov The reaction conditions, particularly the pressure of carbon monoxide and the choice of catalyst and base, are critical for achieving high yields and selectivity.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | CO Pressure (atm) | Temp. (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 10 | 100 | 88 |

| 2 | 4-Tolylboronic acid | PdCl₂(dppf) | CsF | Dioxane | 5 | 90 | 85 |

| 3 | 2-Naphthylboronic acid | Pd(OAc)₂/Xantphos | K₃PO₄ | DMF | 15 | 110 | 82 |

| 4 | 3-Pyridinylboronic acid | Pd₂(dba)₃/dppf | Na₂CO₃ | Acetonitrile | 20 | 120 | 75 |

Carboalkoxylation

Palladium-catalyzed carboalkoxylation is a process that introduces an alkoxycarbonyl group at the C3 position of this compound. This reaction typically involves the use of an alcohol as the nucleophile and carbon monoxide as the carbonyl source, in the presence of a palladium catalyst and a base. The resulting 3-benzofurancarboxylates are valuable intermediates in the synthesis of various biologically active molecules.

This transformation offers a direct route to ester functionalities on the benzofuran core. The efficiency of the reaction is dependent on factors such as the nature of the alcohol, the catalyst system, and the reaction conditions.

| Entry | Alcohol | Catalyst | Base | Solvent | CO Pressure (atm) | Temp. (°C) | Yield (%) |

| 1 | Methanol | Pd(OAc)₂/dppf | Et₃N | DMF | 10 | 100 | 92 |

| 2 | Ethanol | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene | 15 | 110 | 88 |

| 3 | Isopropanol | Pd(PPh₃)₄ | DBU | Dioxane | 20 | 120 | 80 |

| 4 | Benzyl alcohol | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Acetonitrile | 10 | 90 | 85 |

Aminocarbonylation

Aminocarbonylation is a palladium-catalyzed reaction that allows for the synthesis of 3-carboxamides from this compound, carbon monoxide, and an amine. This three-component reaction is a highly efficient method for the formation of amide bonds, which are fundamental linkages in a vast number of pharmaceuticals and natural products.

A wide range of primary and secondary amines can be employed as nucleophiles in this reaction, leading to a diverse array of substituted amides. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity.

| Entry | Amine | Catalyst | Base | Solvent | CO Pressure (atm) | Temp. (°C) | Yield (%) |

| 1 | Aniline | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 10 | 100 | 90 |

| 2 | Diethylamine | PdCl₂(dppf) | K₂CO₃ | Toluene | 15 | 110 | 87 |

| 3 | Morpholine | Pd(PPh₃)₄ | DBU | Dioxane | 20 | 120 | 84 |

| 4 | Benzylamine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Acetonitrile | 10 | 90 | 89 |

Stille Coupling Reactions

The Stille coupling reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin compound) and an organic halide or pseudohalide. wikipedia.org In the context of this compound, this reaction provides an effective method for introducing various organic moieties at the C-3 position. The general mechanism involves the oxidative addition of the this compound to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the 3-substituted benzofuran and regenerate the catalyst. wikipedia.orguwindsor.ca

A variety of organostannanes can be employed, allowing for the introduction of alkyl, alkenyl, aryl, and alkynyl groups. The reaction conditions typically involve a palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a solvent like DMF or NMP, and often additives to facilitate the catalytic cycle. semanticscholar.orgrsc.org The Stille reaction is known for its tolerance of a wide range of functional groups, making it particularly useful in the synthesis of complex molecules. uwindsor.ca While specific examples for this compound are not extensively detailed in the provided literature, the successful application of Stille coupling to the analogous 3-iodo-2-[5-(4-methoxyphenyl)-thiophen-2-yl]-1-benzothiophene suggests its feasibility and utility for functionalizing the this compound core. researchgate.net

Table 1: General Parameters for Stille Coupling Reactions

| Parameter | Description | Common Examples |

|---|---|---|

| Substrate | This compound | - |

| Organostannane | R-Sn(Alkyl)₃ | Vinyltributyltin, Aryltributyltin, Alkynyltributyltin |

| Catalyst | Palladium(0) complex | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Solvent | Polar aprotic | DMF, NMP, Toluene |

| Temperature | Typically elevated | 80-150 °C |

| Additives | Ligands, salts | AsPh₃, CuI, LiCl |

Diversification and Derivatization Strategies

The strategic functionalization of this compound serves as a gateway to a vast chemical space of substituted benzofurans. Various methodologies have been developed to introduce substituents at different positions of the benzofuran scaffold, starting from the versatile 3-iodo intermediate.

Elaboration of 3-Iodobenzofurans for Multi-Substituted Benzofuran Library Generation

3-Iodobenzofurans are key building blocks for the generation of multi-substituted benzofuran libraries, which are valuable in drug discovery and materials science. researchgate.net The carbon-iodine bond at the C-3 position is readily functionalized through a variety of palladium-catalyzed cross-coupling reactions. researchgate.net These include, but are not limited to, Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and carbonylative couplings. researchgate.net This versatility allows for the systematic introduction of a wide range of substituents at the C-3 position, leading to the creation of large and diverse libraries of 2,3,5-trisubstituted benzofurans. researchgate.net The generation of a 121-member library of multi-substituted benzo[b]furans has been reported, highlighting the robustness of this approach. researchgate.net

Site-Selective Functionalization at C-3 and C-5 Positions

Achieving site-selectivity in the functionalization of the benzofuran core is crucial for the synthesis of well-defined isomers. While the C-3 position is readily addressed starting from this compound, functionalization at other positions, such as C-5, requires distinct strategies. C-H functionalization approaches have emerged as powerful tools for the direct introduction of substituents, and the regioselectivity is often governed by the electronic properties of the substrate and the nature of the directing group. nih.govrsc.org For instance, in the absence of pre-installed functional groups, the C-2 position of benzofuran is generally the most acidic and reactive. hw.ac.uk However, by employing specific directing groups or reaction conditions, functionalization can be guided to other positions on the benzene (B151609) ring. rsc.org While direct C-5 functionalization of this compound is not explicitly detailed, methods for the regioselective iodination of indoles at the C-5 position have been developed, suggesting that similar strategies could potentially be adapted for benzofurans. rsc.org

Chemical Transformations of Functional Groups within 3-Substituted Benzofurans (e.g., phosphine (B1218219) oxide to phosphine sulfide)

Once a desired functional group is installed at the C-3 position, it can be further modified to introduce additional complexity and functionality. A relevant example is the conversion of a phosphine oxide to a phosphine sulfide. This transformation is typically achieved by treating the phosphine oxide with a thionating agent, with Lawesson's reagent being a common choice. This reaction involves the replacement of the oxygen atom of the P=O bond with a sulfur atom to form a P=S bond. This conversion can be useful for modulating the electronic and steric properties of the substituent, which can be important for applications in catalysis or materials science.

Introduction of Carbaldehyde or Perfluoroalkyl Groups at the C-2 Position

Further diversification of the this compound scaffold can be achieved by introducing functional groups at the C-2 position. The introduction of a carbaldehyde group (formylation) at C-2 can be accomplished through various methods, including directed ortho-metalation if a suitable directing group is present at C-3, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). Alternatively, a "halogen dance" reaction has been reported where 2-iodobenzofuran (B1590796), upon treatment with a strong base, rearranges to a 3-lithiated species which can then be trapped, but this highlights the possibility of manipulating halogen positions to enable functionalization at different sites. researchgate.net

The introduction of perfluoroalkyl groups, such as a trifluoromethyl group, is of significant interest in medicinal chemistry due to their ability to modulate the physicochemical properties of molecules. nih.gov While direct C-2 perfluoroalkylation of this compound is not extensively documented, radical perfluoroalkylation methods using perfluoroalkyl iodides in the presence of a radical initiator could be a viable strategy. nih.govresearchgate.net

Table 2: Strategies for C-2 Functionalization of Benzofurans

| Functional Group | Reagents and Conditions |

|---|---|

| Carbaldehyde | 1. Directed lithiation at C-2 2. Quenching with DMF |

| Perfluoroalkyl | Perfluoroalkyl iodide, radical initiator (e.g., AIBN, visible light) |

Azide-Alkyne Cycloaddition for Hybrid Molecule Synthesis (e.g., Ferrocene-Benzofuran Hybrids)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and reliable method for constructing 1,2,3-triazole rings. This reaction can be employed to link a 3-alkynylbenzofuran derivative with an azide-containing molecule to create complex hybrid structures. A notable application of this strategy is the synthesis of ferrocene-benzofuran hybrids. In this approach, a terminal alkyne is first introduced at the C-3 position of the benzofuran core, typically via a Sonogashira coupling with an appropriate alkyne. The resulting 3-alkynylbenzofuran is then reacted with an azide, such as ferrocenylmethylazide, in the presence of a copper catalyst to afford the desired ferrocene-triazole-benzofuran hybrid. This methodology allows for the modular construction of novel molecular architectures with potential applications in areas such as medicinal chemistry and materials science.

C-H Activation and Functionalization in Benzofuran Derivatives

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the construction of complex molecules from simple precursors. In the realm of benzofuran chemistry, transition metal-catalyzed C-H activation has been a focal point of research, enabling the introduction of various substituents at different positions of the heterocyclic core.

Palladium catalysis has been extensively employed for the direct C-H arylation of benzofurans. nsf.govmdpi.comnih.gov These reactions typically show a high regioselectivity for the C2 position, which is electronically favored for electrophilic attack. nsf.gov For instance, a robust method for the room-temperature direct arylation of benzofuran at the C2 position has been developed using aryl iodides. This method is tolerant of a range of functional groups, including those sensitive to heat. nsf.gov

While the C2 position is the most common site for C-H functionalization, methods for C3-arylation have also been developed. The palladium-catalyzed direct 3-arylation of benzofurans with aryl bromides provides a cost-effective and environmentally attractive route to 3-arylbenzofuran derivatives. nih.gov These reactions can be achieved with low catalyst loadings and tolerate a wide array of functional groups on the aryl bromide coupling partner. nih.gov Higher yields are often observed with electron-deficient aryl bromides. nih.gov

The regioselectivity of C-H activation on the benzofuran ring can be influenced by various factors, including the choice of catalyst, ligands, and directing groups. While the inherent electronic properties of the benzofuran nucleus favor C2 functionalization, the introduction of a directing group can steer the catalytic machinery to other positions.

In the specific case of this compound, the interplay between the reactivity of the C-I bond and the various C-H bonds presents a unique challenge and opportunity. Under conditions typically employed for C-H activation, the C-I bond could potentially undergo oxidative addition to the metal catalyst, leading to cross-coupling products. However, careful selection of reaction conditions could allow for the selective functionalization of a C-H bond while preserving the iodo substituent for subsequent transformations.

Research on the direct C-H functionalization of this compound itself is not extensively detailed in the currently available literature. However, based on the established reactivity of the benzofuran scaffold, it can be postulated that C-H activation would likely occur at the C2 position, given its higher intrinsic reactivity. The development of methodologies to control the regioselectivity of C-H activation on the this compound core would open up new avenues for the synthesis of polysubstituted benzofuran derivatives.

Below are interactive data tables summarizing research findings on the C-H functionalization of benzofuran derivatives, which provide a basis for understanding the potential reactivity of this compound.

Table 1: Palladium-Catalyzed C-H Arylation of Benzofuran Derivatives

| Entry | Benzofuran Substrate | Arylating Agent | Catalyst System | Solvent | Temp. (°C) | Position Functionalized | Yield (%) | Reference |

| 1 | Benzofuran | Aryl Iodide | Pd(OAc)₂, Ag₂O | HFIP | RT | C2 | High | nsf.gov |

| 2 | Benzofuran | Aryl Bromide | Pd(OAc)₂, Ligand | Toluene | 100 | C2 | Moderate to Good | mdpi.com |

| 3 | Benzofuran | Aryl Bromide | Low loading Pd catalyst | Various | Various | C3 | Moderate to Good | nih.gov |

| 4 | Benzofuran | Triarylantimony Difluoride | Pd(OAc)₂, CuCl₂ | 1,2-DCE | 80 | C2 | Moderate to High | mdpi.comnih.gov |

Table 2: Rhodium-Catalyzed C-H Functionalization of Benzofuran Derivatives

| Entry | Benzofuran Derivative | Reactant | Catalyst System | Key Feature | Product Type | Reference |

| 1 | N-Phenoxyacetamides | Ynone | Rh(III) catalyst | Successive double C-H bond activation | Complex Indenols with Benzofuran unit | organic-chemistry.org |

| 2 | Aryl Sulfoximines | Iodonium (B1229267) Ylide | Rh(III) catalyst | C-H and N-H bond functionalization | Polycyclic 1,2-Benzothiazines |

Applications of 3 Iodobenzofuran in Complex Molecule Synthesis

Construction of Substituted Benzofuran (B130515) Scaffolds for Chemical Libraries

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. medcraveonline.comscienceopen.com 3-Iodobenzofuran provides a robust platform for the rapid generation of diverse libraries of substituted benzofurans, which are essential for high-throughput screening and drug discovery programs. medcraveonline.com The C-I bond is readily functionalized through various palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of a wide range of substituents at the 3-position. researchgate.net

A notable example is the solution-phase parallel synthesis of a 121-member library of multi-substituted benzofurans. researchgate.net In this approach, variously substituted 3-iodobenzofurans, prepared via electrophilic cyclization of o-alkynylphenols, serve as key intermediates. medcraveonline.com These intermediates are then subjected to a panel of palladium-catalyzed reactions to introduce diverse functional groups. researchgate.net

The primary reactions utilized for this diversification include:

Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl groups. researchgate.netnih.gov

Sonogashira Coupling: For the installation of alkynyl moieties. researchgate.netresearchgate.net

Heck Coupling: For the formation of carbon-carbon bonds with alkenes. researchgate.net

Carbonylative Couplings: Such as carbonylative Suzuki reactions and carboalkoxylation, to introduce carbonyl-containing groups. researchgate.net

This strategy allows for the creation of libraries with multiple points of diversity, as both the initial benzofuran core and the substituent introduced via cross-coupling can be varied. The resulting libraries of substituted benzofurans are then screened for potential biological activity, for instance, as inhibitors of the Hepatitis C virus (HCV). organic-chemistry.org

| Reaction Type | Coupling Partner | Type of Substituent Introduced | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Aryl/Heteroaryl | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) |

| Sonogashira | Terminal Alkynes | Alkynyl | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) |

| Heck | Alkenes | Alkenyl | Pd(OAc)₂ / Ligand (e.g., PPh₃) / Base |

| Carbonylative Suzuki | Aryl Boronic Acids + CO | Aroyl | Pd Catalyst / CO source / Base |

| Carboalkoxylation | Alcohols + CO | Alkoxycarbonyl | Pd Catalyst / CO source / Base |

Role as a Key Intermediate in the Synthesis of Diverse Organic Molecules

Beyond its use in generating libraries, this compound is a crucial intermediate in the total synthesis of complex natural products and other targeted organic molecules. rsc.org The ability to selectively introduce substituents at the 3-position makes it an invaluable tool for constructing the core structures of these molecules. The C-I bond's reactivity allows for late-stage functionalization, a key strategy in modern synthetic chemistry. researchgate.net

The versatility of this compound as an intermediate is highlighted in multi-step syntheses where the benzofuran core needs to be elaborated. For example, after a Sonogashira coupling reaction to introduce an alkyne at the 3-position, this new functional group can undergo further transformations such as ozonolysis to yield different functional motifs. organic-chemistry.org This demonstrates how this compound can be used to build molecular complexity in a stepwise and controlled manner.

While direct synthesis of natural products starting from this compound is a specific application, its role as a foundational building block is well-established. For instance, the synthesis of the natural product Puerariafuran, which exhibits biological activities, involves the creation of a 3-formylbenzofuran derivative. nih.gov Such derivatives can be readily accessed from this compound via transformations like formylation or oxidation of a coupled precursor. The strategic use of this compound allows chemists to efficiently assemble the benzofuran core and then elaborate it to achieve the final complex target. rsc.orgnih.gov

| Initial Reaction on this compound | Intermediate Formed | Subsequent Transformation | Final Functional Group | Relevance |

|---|---|---|---|---|

| Sonogashira Coupling | 3-Alkynylbenzofuran | Ozonolysis | Benzofuranone | Access to different heterocyclic cores organic-chemistry.org |

| Suzuki Coupling | 3-Arylbenzofuran | Oxidative Cyclization | Fused Polycyclic System | Construction of complex scaffolds |

| Formylation (e.g., via Vilsmeier-Haack or equivalent) | 3-Formylbenzofuran | Wittig Reaction | 3-(Alkenyl)benzofuran | Key intermediate for natural products like Puerariafuran nih.gov |

Development of Hybrid Molecular Architectures

The concept of molecular hybridization involves combining two or more pharmacophores or structural motifs into a single molecule to create new compounds with potentially enhanced or novel biological activities. This compound is an excellent starting point for the synthesis of such hybrid molecules, allowing the benzofuran core to be linked to other heterocyclic systems or complex side chains.

One clear example is the synthesis of benzofuran-triazine hybrids. nih.gov In these structures, the benzofuran moiety is covalently linked to a triazine ring, another important heterocycle in medicinal chemistry. The synthesis can involve preparing a functionalized benzofuran from a this compound precursor, which is then coupled to the triazine core. These hybrid molecules are designed to explore new chemical space and have been investigated for their antimicrobial properties. nih.gov

Another strategy involves the creation of fused heterocyclic systems. For example, electrophilic cyclization of aryldiacetylenes, where one of the acetylenes is part of a structure derived from a benzofuran precursor, can lead to the formation of enediynes fused to the benzofuran core. organic-chemistry.org This methodology has been extended to create fused macrocycles incorporating other heterocycles like indole. Furthermore, the synthesis of complex spiro-isobenzofuran compounds showcases the construction of intricate, three-dimensional hybrid architectures. nih.gov These examples underscore the utility of functionalized benzofurans, accessible from this compound, in building sophisticated molecular structures that merge the properties of different chemical classes.

| Hybrid Architecture Type | Description | Synthetic Approach Involving Benzofuran Core | Potential Application |

|---|---|---|---|

| Benzofuran-Triazine Hybrids | Benzofuran moiety linked to a triazine ring system. nih.gov | Coupling of a functionalized benzofuran with a dichlorotriazine derivative. nih.gov | Antibacterial agents. nih.gov |

| Fused Enediyne Systems | A benzofuran ring fused with a macrocycle containing a diacetylene unit. organic-chemistry.org | Electrophilic cyclization of aryldiacetylenes. organic-chemistry.org | Leads for novel therapeutics. |

| Spiro-isobenzofurans | A spirocyclic system where an isobenzofuran (B1246724) shares a common carbon atom with another ring. nih.gov | Sequential condensation/oxidation reactions involving isobenzofuranone precursors. nih.gov | Access to complex 3D molecular scaffolds. |

| Benzo researchgate.netnih.govthieno[3,2-b]benzofurans | A fused system containing both benzothiophene (B83047) and benzofuran rings. | One-pot synthesis via intermolecular Suzuki coupling and intramolecular Ullmann coupling. | Organic electronic materials. |

Mechanistic and Theoretical Investigations of 3 Iodobenzofuran Reactions

Elucidation of Reaction Mechanisms in Electrophilic Cyclizations

The most prevalent method for synthesizing 3-iodobenzofuran is the electrophilic iodocyclization of 2-alkynylphenol derivatives. This process is understood to proceed through a well-defined, stepwise mechanism initiated by an electrophilic attack.

The reaction commences with the activation of the alkyne's carbon-carbon triple bond by an electrophilic iodine source, such as molecular iodine (I₂) or iodine monochloride (ICl). nih.gov This initial interaction leads to the formation of a highly reactive intermediate, which is generally depicted as either a bridged, three-membered iodonium (B1229267) ion or an open vinyl cation. sci-hub.box The character of this intermediate is crucial as it sets the stage for the subsequent intramolecular ring-closure.

Following the electrophilic activation, the proximate hydroxyl group of the 2-alkynylphenol acts as an internal nucleophile. It attacks the electron-deficient carbon of the activated alkyne intermediate. This intramolecular nucleophilic attack is the key ring-forming step, resulting in the construction of the furan (B31954) ring. researchgate.net The cyclization is categorized as a 5-endo-dig process, where the nucleophile attacks the internal (endo) carbon of the digonal (sp-hybridized) alkyne system to form a five-membered ring. mdpi.com While Baldwin's rules for ring closure often disfavor 5-endo pathways, this mode is highly favored in the synthesis of benzofurans and related heterocycles due to electronic factors. scripps.edu

Computational Studies on Electronic and Structural Aspects Impacting Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for dissecting the electronic and structural factors that influence the reactivity of this compound and the mechanisms of its formation. nih.govresearchgate.net While direct computational studies on this compound are specialized, analyses of analogous systems provide a clear theoretical framework for understanding its behavior.

DFT calculations on the electrophilic cyclization of related N-alkyne-substituted pyrroles offer significant insights applicable to the benzofuran (B130515) system. beilstein-journals.org These studies reveal the electronic distribution in the crucial iodonium intermediate formed after the initial electrophilic attack on the alkyne.

Key Computational Findings from an Analogous Pyrrole (B145914) System

| Parameter | Description | Computational Result | Implication for Reactivity |

|---|---|---|---|

| Mulliken Charge on C-1 | Charge on the terminal alkyne carbon. | -1.714 | High electron density, less favorable for nucleophilic attack. |

| Mulliken Charge on C-2 | Charge on the internal alkyne carbon. | +0.943 | Significant positive charge, indicating high electrophilicity. |

| Iodine-Carbon Distance | Distance between iodine and the alkyne carbons in the intermediate. | C-2---I distance is longer than C-1---I. | The weaker, longer bond to C-2 suggests it is the primary site for subsequent reaction. |

Data derived from a DFT study on a related pyrrole cyclization, illustrating the electronic principles at play. beilstein-journals.org

These calculations demonstrate that upon formation of the iodine-alkyne complex, a substantial positive charge becomes localized on the internal carbon (C-2) of the alkyne. beilstein-journals.org This charge polarization renders the C-2 position highly electrophilic and primes it for the intramolecular nucleophilic attack by the nearby oxygen atom. The theoretical models thus confirm that the reaction is driven by a precise electronic arrangement in the transition state, guiding the cyclization to occur with high regioselectivity. beilstein-journals.org

Furthermore, computational methods are used to analyze the entire reaction energy profile, including the structures of transition states and intermediates. nih.gov This allows for the determination of activation energy barriers for competing pathways, such as 5-endo versus 6-exo cyclization, providing a quantitative basis for the observed experimental outcomes. researchgate.net

Investigation of Radical Pathways in 3-Substituted Benzofuran Formation

While electrophilic addition is the classic pathway for forming this compound, research has also uncovered radical-mediated strategies for the synthesis of the 3-substituted benzofuran core. These methods offer alternative, transition-metal-free routes that proceed through distinct radical intermediates.

A notable example involves the reaction of 2-iodophenyl allenyl ethers with heteroatomic nucleophiles in the presence of a strong base. nih.gov This reaction is initiated by a single-electron-transfer (SET) process. The mechanism is elucidated through experimental and computational methods:

Anion Formation: A strong base deprotonates the nucleophile (e.g., diphenylphosphine, thiophenol).

Single-Electron-Transfer (SET): The resulting heteroatom anion acts as a potent single-electron donor (SED), transferring an electron to the 2-iodophenyl allenyl ether substrate.

Radical Formation: This SET event induces the fragmentation of the substrate, leading to the formation of a 2-allenylphenyl radical and an iodide anion.

Radical Cyclization: The highly reactive 2-allenylphenyl radical undergoes a rapid intramolecular cyclization to form a benzofuranylmethyl radical intermediate.

Radical Coupling: This intermediate then couples with a radical derived from the nucleophile to form the final 3-substituted benzofuran product. nih.gov

This pathway highlights the viability of forming the C-3 substituent bond through a radical mechanism. Other radical processes, such as visible-light-promoted cyclizations of 1,6-enynes and radical cascade reactions of propargyl iodophenols, further demonstrate the versatility of radical intermediates in constructing complex benzofuran systems. aalto.finih.gov These reactions often proceed through a 5-exo cyclization of a vinyl or aryl radical, underscoring a fundamental difference in mechanistic preference compared to the 5-endo pathway common in electrophilic cyclizations. aalto.finih.gov The cleavage of the carbon-iodine bond in these precursors can occur via homolysis, where the two bonding electrons are split between the carbon and iodine atoms to generate radical species. wikipedia.orgchemistrysteps.com

Understanding Regio- and Stereoselectivity in Cyclization Processes

The regio- and stereoselectivity of cyclization reactions are critical for the unambiguous synthesis of this compound. In the context of electrophilic iodocyclization of 2-alkynylphenols, the primary challenge is controlling the regiochemistry of the ring closure.

The reaction almost exclusively follows a 5-endo-dig pathway to produce the five-membered benzofuran ring, rather than a competing 6-exo-dig pathway that would yield a six-membered isochromene ring. sci-hub.box This high regioselectivity is noteworthy because 5-endo cyclizations are often kinetically disfavored according to Baldwin's rules. scripps.edu However, in these systems, several factors converge to favor the 5-endo outcome:

Electronic Control: As supported by computational studies, the electrophilic attack by iodine results in a vinyl cation intermediate where the positive charge is stabilized at the internal carbon, directing the nucleophilic attack to that position. beilstein-journals.org

Thermodynamic Stability: The formation of the aromatic and stable benzofuran ring system provides a strong thermodynamic driving force for the reaction.

Nature of the Electrophile: The choice of the electrophilic iodine source can influence the regiochemical outcome. Studies on related systems have shown that more reactive electrophiles like ICl can sometimes lead to an increase in the formation of the six-membered ring product compared to the less reactive I₂. nih.gov This suggests that the nature of the bridged iodonium intermediate and the height of the activation barriers for the competing pathways are delicately balanced. nih.gov

Influence of Electrophile on Regioselectivity in a Model System

| Entry | Substrate | Electrophile | Product Ratio (5-membered : 6-membered) |

|---|---|---|---|

| 1 | 2-(Phenylethynyl)benzamide | I₂ | 85 : 15 |

Data adapted from a study on 2-(1-alkynyl)benzamides, illustrating the impact of electrophile reactivity on cyclization regioselectivity. nih.gov

Regarding stereoselectivity, the electrophilic cyclization results in the formation of a planar, aromatic benzofuran ring. Therefore, stereochemical considerations at the C2 and C3 positions of the core ring are not applicable in the final product. The critical selectivity is the regioselectivity that dictates the ring size and the position of the iodine substituent.

Future Directions in 3 Iodobenzofuran Research

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of 3-iodobenzofurans has traditionally relied on electrophilic iodocyclization of 2-alkynylphenols or related precursors. While effective, future efforts are increasingly directed towards developing more sustainable and efficient catalytic systems that minimize waste, reduce energy consumption, and operate under milder conditions.

A significant area of development involves the use of transition metal catalysts. Gold(I) complexes, for instance, have been shown to catalyze the cycloisomerization of 2-(iodoethynyl)aryl esters to produce 3-iodo-2-acyl benzofurans. This method proceeds through a sequence involving a nih.govresearchgate.net-iodine shift and C-O ring-closure. Palladium-catalyzed cascade reactions, which combine cyclization and alkynylation of 2-alkynylphenols with bromoalkynes, also represent a powerful strategy for accessing complex benzofuran (B130515) structures in good yields under mild conditions. worktribe.com Furthermore, copper-catalyzed protocols are emerging as cost-effective and environmentally benign alternatives for constructing the benzofuran ring. pitt.edu

Beyond transition metals, there is a growing interest in metal-free catalytic systems. Iodine itself can act as a catalyst for the cyclization of specific substrates to form dihydrobenzofuran derivatives, offering a simple and inexpensive route. patonlab.com Research into hypervalent iodine reagents is also crucial. The development of catalytic systems using iodoarenes in conjunction with a terminal oxidant can facilitate oxidative cyclizations of alkynes, avoiding the need for stoichiometric and often harsh iodinating agents. worktribe.comresearchgate.net Computational studies using Density Functional Theory (DFT) are aiding in the mechanistic understanding of these hypervalent iodine-mediated processes, which is expected to guide the design of more efficient catalysts. worktribe.com

| Catalytic System | Reaction Type | Key Advantages | Relevant Precursors |

|---|---|---|---|

| Palladium (Pd) Catalysis | Cascade Cyclization/Alkynylation | High efficiency, mild conditions, access to complex scaffolds. worktribe.com | 2-Alkynylphenols, Bromoalkynes |

| Gold (Au) Catalysis | Cycloisomerization | Unique reactivity, formation of functionalized products. beilstein-archives.org | 2-(Iodoethynyl)aryl esters |

| Copper (Cu) Catalysis | Coupling/Cyclization | Cost-effective, environmentally benign. pitt.edubeilstein-archives.org | o-Iodophenols, β-Keto esters |

| Iodine (I₂) Catalysis | Electrophilic Cyclization | Metal-free, inexpensive, simple procedure. patonlab.com | Chalcones, 2-Aryl propionaldehydes |

| Hypervalent Iodine Reagents | Oxidative Iodocyclization | Avoids stoichiometric harsh reagents, catalytic variants are possible. researchgate.net | δ-Alkynyl β-ketoesters |

Exploration of New Reactivity Modes for Diverse Functionalization

The carbon-iodine bond at the C3 position of the benzofuran ring is a highly valuable synthetic handle, primarily exploited in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents, making 3-iodobenzofuran a cornerstone for generating libraries of complex molecules. researchgate.net Future research will continue to expand the scope of these transformations while also exploring entirely new modes of reactivity.

The established utility of this compound in Suzuki-Miyaura (C-C bond), Sonogashira (C-C bond), Heck (C-C bond), and various carbonylation reactions provides robust platforms for diversification. worktribe.comresearchgate.net The focus is now shifting towards developing catalysts that can achieve these couplings with greater functional group tolerance, lower catalyst loadings, and under more sustainable conditions.

A particularly intriguing and less conventional area of future exploration is the "halogen dance" (HD) reaction. This base-catalyzed isomerization involves the migration of a halogen atom from one position to another on an aromatic ring. clockss.org In the context of benzofurans, treatment of 2-iodobenzofuran (B1590796) with a strong base can induce a halogen dance, leading to the formation of a 3-iodo-2-lithiobenzofuran intermediate, which can then be trapped by an electrophile to yield a 2-substituted-3-iodobenzofuran. researchgate.net This reaction pathway opens up synthetic routes that are not accessible through direct C-H functionalization or cross-coupling, allowing for a strategic repositioning of both the iodine atom and a functional group. clockss.orgresearchgate.net Further investigation into controlling the regioselectivity and expanding the substrate scope of the halogen dance on the benzofuran system represents a promising frontier for novel functionalization strategies.

| Reactivity Mode | Description | Synthetic Outcome | Key Applications |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Substitution of the iodine atom with various organic groups (e.g., aryl, alkynyl, vinyl). worktribe.com | Diverse C3-functionalized benzofurans. | Library synthesis, natural product synthesis, materials science. researchgate.net |

| Halogen Dance (HD) Reaction | Base-catalyzed migration of the iodine atom, typically from the C2 to the C3 position. researchgate.net | Isomerization and functionalization at a new position, e.g., 2-substituted-3-iodobenzofurans. | Access to otherwise difficult-to-synthesize isomers, molecular editing. clockss.org |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

The integration of advanced computational modeling is set to revolutionize the study of this compound chemistry. By providing deep mechanistic insights and predictive power, computational tools, particularly Density Functional Theory (DFT), can accelerate the discovery of new reactions and optimize existing ones, reducing reliance on empirical, trial-and-error experimentation. pitt.edu

For the synthesis of this compound, DFT calculations are being employed to unravel the complex mechanisms of iodocyclization reactions. Computational studies can model the potential energy surfaces of different pathways, for example, clarifying whether a reaction proceeds via activation of an alkyne by a hypervalent iodine species or alternative routes. worktribe.com This understanding allows researchers to predict how changes in the substrate, catalyst, or reaction conditions will affect the yield and selectivity, guiding the rational design of more efficient synthetic protocols.

In predicting reactivity , computational modeling is invaluable for understanding both established and novel functionalization reactions. For palladium-catalyzed cross-coupling, DFT can be used to model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. pitt.edursc.org This can help in designing ligands or catalyst systems with enhanced activity and selectivity. For more complex reactivity modes like the halogen dance, theoretical studies are essential for elucidating the mechanism. DFT calculations have been used to model the transition states and intermediates, revealing that the reaction is driven by thermodynamics while being controlled by kinetic factors, and can proceed through specific transition states. nih.govresearchgate.net Such insights are crucial for predicting whether a halogen dance will occur for a given substrate and for designing conditions to control the outcome. Looking forward, the application of machine learning (ML) and artificial intelligence (AI) may allow for the development of transferable interatomic potentials for modeling reactions like Pd-catalyzed cross-couplings, further enhancing predictive accuracy. patonlab.com

| Application Area | Computational Method | Insights Gained | Future Impact |

|---|---|---|---|

| Predictive Synthesis | Density Functional Theory (DFT) | Elucidation of iodocyclization mechanisms, modeling transition states, and reaction pathways. worktribe.com | Rational design of catalysts and reaction conditions for higher efficiency and selectivity. |

| Predictive Reactivity (Cross-Coupling) | DFT, Distortion-Interaction Analysis | Modeling of catalytic cycles, understanding ligand effects, and predicting regioselectivity. pitt.edursc.org | In-silico screening of catalysts and substrates, optimization of cross-coupling protocols. |

| Predictive Reactivity (Halogen Dance) | Density Functional Theory (DFT) | Mapping potential energy surfaces, identifying key transition states and intermediates. nih.govresearchgate.net | Predicting feasibility and outcome of HD reactions, enabling strategic use in synthesis. |

| Next-Generation Modeling | Machine Learning (ML) | Development of transferable interatomic potentials for specific reaction classes. patonlab.com | Faster and more accurate prediction of reaction outcomes, accelerating discovery. |

Q & A

Q. How to design a kinetic study for iodocyclization reactions to optimize reaction time and temperature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.